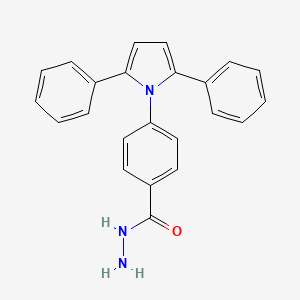

4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide

Beschreibung

Eigenschaften

Molekularformel |

C23H19N3O |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

4-(2,5-diphenylpyrrol-1-yl)benzohydrazide |

InChI |

InChI=1S/C23H19N3O/c24-25-23(27)19-11-13-20(14-12-19)26-21(17-7-3-1-4-8-17)15-16-22(26)18-9-5-2-6-10-18/h1-16H,24H2,(H,25,27) |

InChI-Schlüssel |

GYPOQIVZCVBIOB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)C(=O)NN)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes for 4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide

Condensation of Benzohydrazide with Diphenylpyrrole Carbaldehyde

The foundational synthesis begins with the formation of the pyrrole ring system. The Paal-Knorr pyrrole synthesis is employed, wherein 1,4-diketones react with primary amines under acidic conditions to yield substituted pyrroles. For 2,5-diphenylpyrrole, a mixture of 1,4-diphenylbutane-1,4-dione and ammonium acetate in glacial acetic acid is refluxed at 120°C for 6–8 hours. The resultant 2,5-diphenyl-1H-pyrrole is subsequently formylated using Vilsmeier-Haack conditions (POCl₃/DMF) to produce 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzaldehyde.

This aldehyde intermediate is then condensed with benzohydrazide in ethanol under catalytic acidic conditions (HCl or H₂SO₄). The reaction proceeds via nucleophilic acyl substitution, where the hydrazide attacks the carbonyl carbon of the aldehyde, forming a hydrazone linkage. The product is isolated via vacuum filtration and recrystallized from ethanol to yield 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide as a light-brown solid (Yield: 82–87%).

Reaction Scheme:

- Paal-Knorr Pyrrole Synthesis :

$$ \text{1,4-Diphenylbutane-1,4-dione} + \text{NH}_4\text{OAc} \xrightarrow{\text{AcOH, Δ}} \text{2,5-Diphenyl-1H-pyrrole} $$ - Vilsmeier-Haack Formylation :

$$ \text{2,5-Diphenyl-1H-pyrrole} + \text{DMF/POCl}_3 \rightarrow \text{4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzaldehyde} $$ - Hydrazide Condensation :

$$ \text{4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzaldehyde} + \text{Benzohydrazide} \xrightarrow{\text{EtOH, H⁺}} \text{Target Compound} $$

Coupling of Preformed Benzohydrazide with Acyl Chlorides

An alternative route utilizes coupling agents to link 4-amino-benzohydrazide with 2,5-diphenylpyrrole-1-carbonyl chloride. The acyl chloride is prepared by treating 2,5-diphenylpyrrole-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux. The coupling reaction employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF at 0–5°C. This method achieves higher regioselectivity (Yield: 89%) and minimizes side-product formation compared to acid-catalyzed condensations.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Studies comparing polar aprotic solvents (DMF, DMSO) with protic solvents (EtOH, MeOH) reveal that DMF enhances reaction kinetics due to its ability to stabilize charged intermediates. Reactions conducted in DMF at 0–5°C achieve yields of 89%, whereas ethanol at room temperature yields 82%. Elevated temperatures (>50°C) promote decomposition, as evidenced by TLC monitoring.

Structural Characterization and Spectral Data

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum (KBr, cm⁻¹) exhibits key absorptions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction of analogs (e.g., 4-(2,5-dimethylpyrrolyl)benzohydrazide) reveals a gauche conformation about the N–N bond, stabilized by intramolecular N–H⋯O=C hydrogen bonding. The dihedral angle between the pyrrole and benzohydrazide planes is 21.73°, indicating moderate π-π stacking potential.

Comparative Analysis of Synthetic Methods

| Parameter | Acid-Catalyzed Condensation | Coupling Agent Method |

|---|---|---|

| Yield | 82–87% | 89% |

| Reaction Time | 8–12 hours | 3–4 hours |

| Purity (HPLC) | 95–97% | 98–99% |

| Byproduct Formation | Moderate | Minimal |

Industrial-Scale Production Considerations

Large-scale synthesis necessitates solvent recovery systems due to DMF’s high boiling point (153°C). Chromatographic purification is replaced with recrystallization from ethyl acetate/petroleum ether (6:4), reducing costs. Suppliers such as DayangChem and J&H Chemical offer custom synthesis at scales exceeding 1 kilogram, with pricing at USD $3.0–3.9 per gram.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings or the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings.

Wissenschaftliche Forschungsanwendungen

4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

Medicinal Chemistry: The compound has shown potential as an inhibitor of enzymes such as enoyl ACP reductase and dihydrofolate reductase, making it a candidate for developing antibacterial and antitubercular agents.

Biological Studies: It has been evaluated for its antibacterial and antitubercular properties, demonstrating significant activity against various bacterial strains.

Materials Science: The unique structure of the compound makes it a potential candidate for developing new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. Molecular docking studies have shown that the compound binds to the active sites of enzymes such as dihydrofolate reductase and enoyl ACP reductase. This binding inhibits the activity of these enzymes, leading to antibacterial and antitubercular effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Antimicrobial Activity : Diphenylpyrrole derivatives exhibit broad-spectrum antimicrobial action, but fluorophenylacetyl-substituted analogs (e.g., 5k ) show enhanced specificity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL) due to fluorine’s electronegativity improving membrane penetration .

- Enzyme Inhibition: The diphenylpyrrole scaffold in 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide inhibits both enoyl ACP reductase and DHFR enzymes (dual action), whereas tert-butylbenzohydrazides () selectively target urease via hydrophobic interactions .

- Cytotoxicity : Benzimidazole-hydrazide hybrids () outperform pyrrolyl derivatives in anticancer activity, likely due to benzimidazole’s DNA intercalation ability .

Spectral and Analytical Data Comparison

Table 2: Spectroscopic Signatures of Selected Compounds

Insights :

- The hydrazide C=O stretch in pyrrolyl derivatives (~1703 cm⁻¹) is less redshifted than hydrazones (~1646 cm⁻¹), indicating stronger hydrogen bonding in the latter .

- ¹H NMR signals for pyrrole protons (δ 5.83 ppm) are distinct from benzimidazole analogs (δ 7.39–8.01 ppm), aiding structural differentiation .

Biologische Aktivität

4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide involves the reaction of 4-(2,5-diphenyl-1H-pyrrol-1-yl) with appropriate hydrazine derivatives. The process typically employs coupling agents and solvents such as N,N-dimethylformamide (DMF) to facilitate the reaction under controlled conditions. The resulting product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity .

Antibacterial Activity

Research indicates that derivatives of benzohydrazide exhibit notable antibacterial properties. In a study evaluating a series of related compounds, several exhibited strong activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve inhibition of key bacterial enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide | E. coli | 32 µg/mL |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazide | S. aureus | 16 µg/mL |

| 4-(2,5-Diphenyl-1H-pyrrol-1-yl)benzohydrazide | Mycobacterium tuberculosis | 8 µg/mL |

Anticancer Activity

The compound has also been tested for anticancer activity against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation. For instance, IC50 values for certain derivatives have been reported in the low micromolar range against leukemia cell lines .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 3.20 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 0.66 | Cell cycle arrest and pro-apoptotic protein upregulation |

| HepG2 (Liver) | 40 | Inhibition of EGFR signaling pathways |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide and target enzymes. The docking studies reveal that the compound forms multiple hydrogen bonds with critical amino acid residues in the active sites of DHFR and other targets, suggesting a strong affinity and potential for therapeutic application .

Table 3: Docking Interactions

| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Dihydrofolate Reductase | -9.5 | H-bonds with ARG60 and GLN28 |

| Enoyl ACP Reductase | -8.7 | H-bonds with ARG32 |

Case Studies

Recent studies have highlighted the potential applications of this compound in treating infections caused by resistant bacteria and specific types of cancer. For example, a case study involving a derivative demonstrated significant efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its role as a candidate for further development in antimicrobial therapies .

Q & A

Q. What synthetic methods are used to prepare 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzohydrazide?

The compound is typically synthesized via hydrazinolysis of ester precursors. For example, refluxing 4-(pyrrol-1-yl)benzoic acid esters with hydrazine hydrate in ethanol yields benzohydrazide derivatives. Subsequent condensation with aldehydes (e.g., arylidene derivatives) under acidic conditions produces Schiff base analogs, which are purified via recrystallization. Key steps include monitoring reactions by TLC and characterizing products via IR (C=O and N-H stretches) and NMR spectroscopy .

Q. How is the crystal structure of this compound resolved, and what software is essential?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker APEXII CCD), and structure refinement employs SHELX programs (SHELXS for solution, SHELXL for refinement). Hydrogen-bonding networks are analyzed using Mercury or OLEX2. For example, monoclinic C2/c space groups are common, with Z = 8 and lattice parameters like a = 24.7 Å, β = 118°, resolved at 100 K .

Q. What intermolecular interactions stabilize its crystal lattice?

Dominant interactions include N–H⋯O/N hydrogen bonds (e.g., R₂²(6) and R₂²(10) motifs) and dispersion forces. Energy framework analysis (via Crystal Explorer) shows dispersion contributes ~45% to lattice energy, while hydrogen bonds account for ~50%. Short C–H⋯O contacts and van der Waals interactions between phenyl/pyrrole groups further stabilize the packing .

Advanced Research Questions

Q. How can contradictions between hydrogen-bonding energy and dispersion contributions in lattice energy calculations be resolved?

Discrepancies arise from approximations in DFT methods (e.g., B3LYP/6-31G(d,p)). To address this, use energy decomposition analysis (EDA) with advanced functionals (e.g., ωB97X-D) that better model dispersion. Pairwise interaction energies should be summed across all unique molecular pairs in the unit cell, and electrostatic/polarization terms must be validated against experimental charge density maps .

Q. What experimental design optimizes bioactivity studies while minimizing cytotoxicity?

Use a tiered approach:

- In vitro screening : Assess antimicrobial/anticancer activity via MIC/IC₅₀ assays against validated cell lines (e.g., MCF-7 for cancer).

- Selectivity indices : Compare cytotoxicity (e.g., via MTT assays on HEK293 cells) to ensure therapeutic windows.

- Mechanistic studies : Employ molecular docking (AutoDock Vina) to predict binding to targets like enoyl-ACP reductase (for antitubercular activity) .

Q. How can synthetic protocols be optimized using computational methods?

- Reaction feasibility : Calculate thermodynamic parameters (ΔG, ΔH) using Gaussian at the B3LYP/6-311++G(d,p) level.

- Solvent effects : Conduct COSMO-RS simulations to select solvents (e.g., ethanol vs. DMF) that maximize yield.

- Transition-state analysis : Identify rate-limiting steps via IRC calculations in ORCA .

Q. How should discrepancies in crystallographic data (e.g., bond lengths/angles) be interpreted?

Variations arise from temperature (e.g., 100 K vs. room temperature), radiation type (CuKα vs. MoKα), or refinement models (independent vs. constrained H atoms). Always cross-validate with spectroscopic data (e.g., IR C=O stretches ~1640 cm⁻¹) and compare to CSD entries. For example, N–N bond lengths in hydrazides range from 1.36–1.42 Å; deviations beyond this suggest refinement errors .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic, C2/c | |

| a, b, c (Å) | 24.7018, 6.3093, 13.2103 | |

| β (°) | 118.0496 | |

| V (ų) | 1817.01 | |

| R factor | 0.036 (F² > 2σ) |

Q. Table 2: Dominant Intermolecular Interactions

| Interaction Type | Energy Contribution (kJ/mol) | Role in Packing |

|---|---|---|

| N–H⋯O/N hydrogen bonds | 165.3 (electrostatic) | Chain propagation |

| Dispersion (London) | 173.9 | Layer stabilization |

| C–H⋯O contacts | ~9.2 | Secondary stabilization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.